Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate is a versatile chemical compound with a molecular weight of 320.4 g/mol . It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The thiazole ring is known for its aromaticity and reactivity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-5-carboxylate with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-5-carboxylate: A precursor in the synthesis of Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate.
2-Amino-5-methylthiazole: Another thiazole derivative with similar reactivity but different biological activities.
Thiazole-5-carboxylic acid derivatives: Known for their xanthine oxidase inhibitory activity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. The presence of the benzyloxycarbonyl group enhances its potential as a prodrug, improving its pharmacokinetic profile .
Biological Activity
Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 334.39 g/mol
- CAS Number : 1095823-50-9
- Structure : The compound features a thiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. In a study evaluating various thiazole compounds, it was found that derivatives with a similar structure exhibited bactericidal activity comparable to standard antibiotics such as ampicillin and gentamicin .
Compound | Activity Against | Reference |
---|---|---|
This compound | Staphylococcus aureus, Bacillus subtilis | |
Analog 12f | Comparable to ampicillin |
Anticancer Activity
The anticancer potential of thiazole compounds is well-documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that compounds with similar thiazole structures can induce apoptosis in cancer cells, with mechanisms involving the inhibition of key proteins associated with cell survival .
In one study, a related compound demonstrated broad-spectrum anticancer activity against 29 out of 60 tested tumor cell lines, indicating a potential for further development as an anticancer agent .
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | Various cancer cell lines | Not specified | |
Compound 9b | Multiple tumor cell lines | Broad spectrum activity |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation, such as xanthine oxidase, affecting metabolic pathways essential for microbial growth.
- Induction of Apoptosis : Similar thiazole derivatives have been shown to trigger apoptotic pathways in cancer cells by interacting with proteins like Bcl-2, which regulate cell death .
- Cellular Interaction : The structural features of the thiazole ring facilitate interactions with cellular receptors or enzymes, altering their activity and contributing to the observed biological effects .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving the synthesis and evaluation of multiple thiazole compounds revealed that those containing the benzyloxycarbonyl group exhibited enhanced antibacterial properties against resistant strains of bacteria .
- Anticancer Research : Another study focused on the cytotoxic effects of thiazole derivatives on human glioblastoma and melanoma cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis through targeted molecular interactions .
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-8-16-13(22-12)9-17-15(19)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,17,19) |
InChI Key |
NDFBFVOSNXGTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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